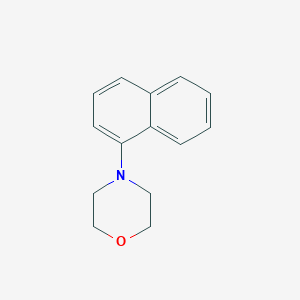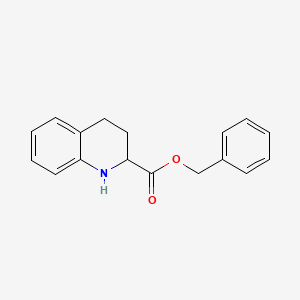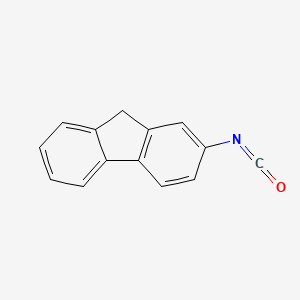
Isocionato de 9H-fluoren-2-ilo
Descripción general
Descripción
9H-Fluoren-2-yl isocyanate: is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an isocyanate functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Fluoren-2-yl isocyanate is used as a building block in the synthesis of various organic compounds. It is employed in the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, 9H-Fluoren-2-yl isocyanate is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, 9H-Fluoren-2-yl isocyanate is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
Target of Action
9H-Fluoren-2-yl isocyanate, also known as 2-isocyanato-9H-fluorene, is primarily used in the field of polymer chemistry . It has been found to be a key component in the synthesis of alkyl organoaluminium complexes . These complexes are used as catalysts for the ring-opening polymerisation of cyclic esters .
Mode of Action
The compound interacts with its targets, the organoaluminium complexes, by facilitating the ring-opening polymerisation of cyclic esters . This interaction leads to changes in the structure of the cyclic esters, transforming them into linear polymers .
Biochemical Pathways
The primary biochemical pathway affected by 9H-Fluoren-2-yl isocyanate is the polymerisation of cyclic esters . The compound acts as a catalyst in this process, speeding up the reaction and allowing for the efficient production of polymers .
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its reactivity and potential for harm if improperly handled .
Result of Action
The result of 9H-Fluoren-2-yl isocyanate’s action is the efficient production of polymers through the ring-opening polymerisation of cyclic esters . These polymers have a wide range of applications, including the production of plastics, resins, and other materials .
Action Environment
The action of 9H-Fluoren-2-yl isocyanate is influenced by environmental factors such as temperature and pressure . The compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-yl isocyanate typically involves the reaction of 9H-fluoren-2-amine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the isocyanate group. The reaction can be represented as follows:
9H-Fluoren-2-amine+Phosgene→9H-Fluoren-2-yl isocyanate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 9H-Fluoren-2-yl isocyanate may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of triphosgene as a safer alternative to phosgene is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 9H-Fluoren-2-yl isocyanate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form corresponding addition products.
Common Reagents and Conditions:
Amines: React with 9H-Fluoren-2-yl isocyanate to form ureas under mild conditions.
Alcohols: React with 9H-Fluoren-2-yl isocyanate to form carbamates, typically in the presence of a catalyst.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Comparación Con Compuestos Similares
Phenyl isocyanate: Similar in structure but with a phenyl group instead of a fluorenyl group.
Naphthyl isocyanate: Contains a naphthyl group instead of a fluorenyl group.
Benzyl isocyanate: Contains a benzyl group instead of a fluorenyl group.
Uniqueness: 9H-Fluoren-2-yl isocyanate is unique due to the presence of the fluorenyl group, which imparts specific electronic and steric properties to the compound. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity and stability.
Propiedades
IUPAC Name |
2-isocyanato-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJROCLJFUOYQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399517 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81741-69-7 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


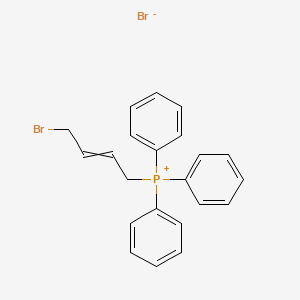
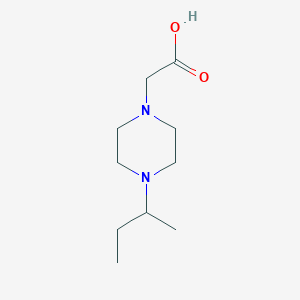
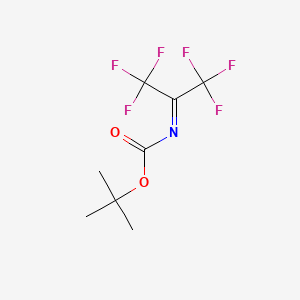
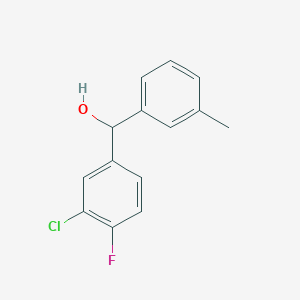
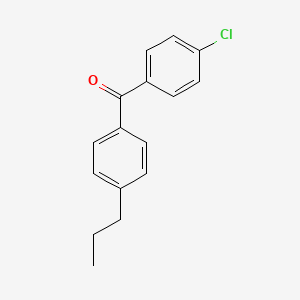
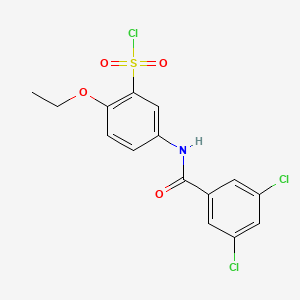
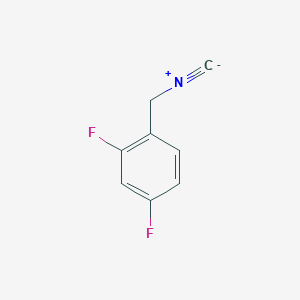
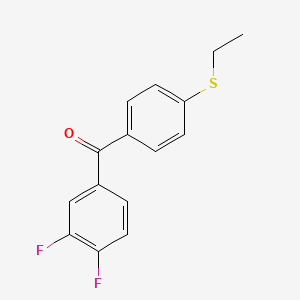
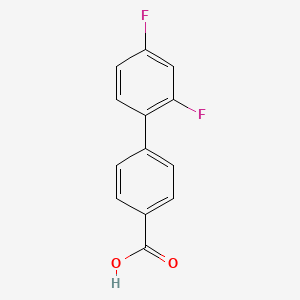
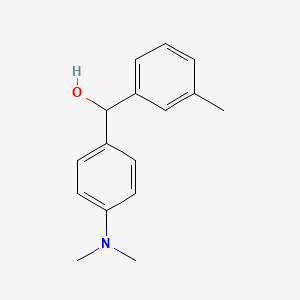
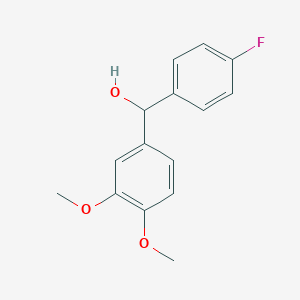
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
